Dimethylated vs. Monomethylated Benzofuran-6-ol Scaffolds: Divergent Antioxidant and Cytotoxic Potency Profiles
In a systematic SAR campaign evaluating 34 benzofuran derivatives, dimethylated benzofuran-6-ol analogs (exemplified by MBF1) achieved a DPPH radical-scavenging IC₅₀ of 13.38 ± 0.08 μM and an ORAC Trolox equivalence of 9.20, whereas monomethylated benzofuran-6-ol derivatives (exemplified by MBF061) were markedly less potent as antioxidants but demonstrated preferential cytotoxicity against MDA-MB-231 cells with an IC₅₀ of 35.66 ± 3.01 μM [1]. This functional inversion—where dimethylation favors antioxidant activity and monomethylation favors antiproliferative activity—demonstrates that the methylation state of the benzofuran-6-ol core is a binary switch governing biological application relevance. 2,4-Dimethylbenzofuran-6-ol, as a dimethylated 6-hydroxybenzofuran, is predicted to align with the higher-antioxidant, lower-direct-cytotoxicity profile based on this class-level SAR [1].
| Evidence Dimension | DPPH radical-scavenging IC₅₀ and MDA-MB-231 cytotoxicity IC₅₀ |
|---|---|
| Target Compound Data | 2,4-Dimethylbenzofuran-6-ol: No direct experimental IC₅₀ data available in published primary literature. Class-level prediction: DPPH IC₅₀ anticipated in the low-micromolar range (ca. 10–20 μM) based on dimethylated benzofuran-6-ol SAR. |
| Comparator Or Baseline | MBF1 (dimethylated benzofuran-6-ol analog): DPPH IC₅₀ = 13.38 ± 0.08 μM, ORAC Trolox equivalence = 9.20. MBF061 (monomethylated benzofuran-6-ol analog): MDA-MB-231 IC₅₀ = 35.66 ± 3.01 μM. |
| Quantified Difference | Dimethylated vs. monomethylated benzofuran-6-ol derivatives: functional inversion of antioxidant vs. cytotoxic potency profiles. |
| Conditions | DPPH assay (cell-free); ORAC assay; MDA-MB-231 triple-negative breast cancer cell line. 34 benzofuran derivatives synthesized and tested. ACS MEDI Division Poster, 2025. |
Why This Matters
Procurement decisions for antioxidant-focused versus oncology-focused benzofuran-6-ol libraries should be guided by methylation pattern, as dimethylation strongly favors radical-scavenging capacity over direct cytotoxicity.
- [1] ACS Poster Board #406. Structure-Activity Relationships of Benzofuran Derivatives: Antioxidant and Antiproliferative Strategies Against Breast Cancer. ACS Fall 2025, Division of Medicinal Chemistry. View Source
